InteriotherinA
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: InteriotherinA is typically isolated from the plant Kadsura interior. The extraction process involves the use of organic solvents to separate the lignan from the plant material. The compound is then purified using chromatographic techniques .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing the extraction process to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: InteriotherinA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its antiviral activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
InteriotherinA has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lignan biosynthesis and metabolism.
Biology: It is studied for its antiviral properties, particularly its ability to inhibit HIV replication.
Medicine: this compound has potential therapeutic applications as an anti-HIV agent.
Industry: The compound’s antiviral properties make it a candidate for developing new antiviral drugs and treatments.
Mechanism of Action
InteriotherinA exerts its effects by inhibiting the replication of HIV. It targets the viral replication machinery, preventing the virus from multiplying and spreading . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with key enzymes and proteins required for viral replication.
Comparison with Similar Compounds
Vitexilactone: Another lignan with antiviral properties, particularly against HIV.
Kaempferol 3-O-(6’'-galloyl)-beta-D-glucopyranoside: A glucopyranoside that inhibits HIV-2 RNase H.
L-Chicoric Acid: Known for its ability to inhibit HIV-1 integrase and possess antiviral activity.
Uniqueness: InteriotherinA is unique due to its specific dibenzocyclooctadiene skeleton and its potent anti-HIV activity. While other lignans also exhibit antiviral properties, this compound’s structure and mechanism of action make it a particularly promising candidate for further research and development in antiviral therapies.
Properties
IUPAC Name |
(3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28O8/c1-15-10-18-11-20-25(35-13-33-20)27(31-3)22(18)23-19(12-21-26(28(23)32-4)36-14-34-21)24(16(15)2)37-29(30)17-8-6-5-7-9-17/h5-9,11-12,15-16,24H,10,13-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKPRSARHEFAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C(C1C)OC(=O)C6=CC=CC=C6)OCO5)OC)OC)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701317033 | |
Record name | Interiotherin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181701-06-4 | |
Record name | Interiotherin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181701-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Interiotherin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181701064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Interiotherin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701317033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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